molecular formula C10H14N2S B2759927 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine CAS No. 900019-88-7

2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine

Cat. No.: B2759927
CAS No.: 900019-88-7
M. Wt: 194.3
InChI Key: VAEKSNCACFJICM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms The presence of the dimethyl groups at the 2-position and the amine group at the 6-position further defines its chemical structure

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Future Directions

The future directions for the study of “2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications . This could include the development of new synthetic routes, investigation of its reactivity under various conditions, elucidation of its mechanism of action in biological systems, and assessment of its potential uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but contains an oxygen atom instead of sulfur.

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzopyran: Contains an oxygen atom and lacks the amine group.

    2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine: Lacks the amine group at the 6-position.

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine is unique due to the presence of both the dimethyl groups and the amine group, which can influence its chemical reactivity and biological activity. The sulfur atom in the thiazine ring also imparts distinct properties compared to oxygen-containing analogs.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-10(2)6-12-8-5-7(11)3-4-9(8)13-10/h3-5,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEKSNCACFJICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(S1)C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327899
Record name 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900019-88-7
Record name 2,2-dimethyl-3,4-dihydro-1,4-benzothiazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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